molecular formula C8H4Cl2O4 B146564 4,5-Dichlorophthalic acid CAS No. 56962-08-4

4,5-Dichlorophthalic acid

Cat. No.: B146564
CAS No.: 56962-08-4
M. Wt: 235.02 g/mol
InChI Key: FDOQKGWUMUEJLX-UHFFFAOYSA-N
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Description

4,5-Dichlorophthalic acid, also known as 4,5-Dichloro-1,2-benzenedicarboxylic acid, is a chemical compound with the molecular formula C8H4Cl2O4. It is a derivative of phthalic acid, where two chlorine atoms are substituted at the 4 and 5 positions of the benzene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .

Chemical Reactions Analysis

Comparison with Similar Compounds

4,5-Dichlorophthalic acid can be compared with other similar compounds such as:

    Phthalic Acid: The parent compound, which lacks the chlorine substitutions.

    3,4-Dichlorophthalic Acid: Another dichlorinated derivative with chlorine atoms at the 3 and 4 positions.

    Terephthalic Acid: A related compound with carboxylic acid groups at the 1 and 4 positions of the benzene ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

4,5-dichlorophthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2O4/c9-5-1-3(7(11)12)4(8(13)14)2-6(5)10/h1-2H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDOQKGWUMUEJLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8069149
Record name 1,2-Benzenedicarboxylic acid, 4,5-dichloro-
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Molecular Weight

235.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56962-08-4
Record name 4,5-Dichlorophthalic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Benzenedicarboxylic acid, 4,5-dichloro-
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Record name 1,2-Benzenedicarboxylic acid, 4,5-dichloro-
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Record name 1,2-Benzenedicarboxylic acid, 4,5-dichloro-
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Record name 4,5-dichlorophthalic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula, weight, and key spectroscopic data for 4,5-dichlorophthalic acid?

A1: this compound has the molecular formula C8H4Cl2O4 and a molecular weight of 235.02 g/mol. [] While specific spectroscopic data is not comprehensively detailed in the provided research, 1H and 13C NMR studies have been conducted to understand the compound's structure and its derivatives. Notably, researchers have employed 37Cl/35Cl isotope effects on 13C NMR chemical shifts for unambiguous signal assignments in chlorinated benzenes, including this compound. []

Q2: What is significant about the structure of the 4,5-dichlorophthalate anion in crystal structures?

A2: The 4,5-dichlorophthalate anion frequently adopts a planar conformation in crystal structures, stabilized by a short intramolecular hydrogen bond between the carboxyl groups (O–H···Ocarboxyl). [, , , , ] This planarity influences the dimensionality and hydrogen-bonding networks formed in its salts.

Q3: How does 4,5-DCPA typically interact in crystal structures with Lewis bases?

A3: 4,5-DCPA commonly acts as a hydrogen-bond donor through its carboxylic acid groups, interacting with a variety of Lewis bases. These interactions often lead to the formation of low-dimensional structures, such as discrete units, linear chains, or two-dimensional sheets, influenced by the planarity of the 4,5-dichlorophthalate anion. [, , , , , , , ]

Q4: Can you provide examples of different hydrogen-bonding patterns observed in 4,5-DCPA salts?

A4: 4,5-DCPA salts exhibit diverse hydrogen-bonding motifs. For instance, in the salt with 2-aminopyrimidine, discrete centrosymmetric cyclic bis(cation-anion) units are observed with both R22(8) and R12(4) N–H···O interactions. [] Conversely, in the salt with nicotinamide, the primary N–H···O-linked cation–anion units extend into a two-dimensional sheet structure through amide-carboxyl and amide-carbonyl N–H···O interactions. []

Q5: How does the choice of Lewis base impact the dimensionality of 4,5-DCPA structures?

A5: The nature of the Lewis base significantly influences the dimensionality of 4,5-DCPA salts. Aliphatic Lewis bases tend to form low-dimensional structures, even in their hydrated forms. For example, the 1:2 salts with primary and secondary amines, such as n-butylamine and piperidine, form two-dimensional structures even when hydrated. [] This low dimensionality is attributed to the planar 4,5-DCPA anion. Aromatic Lewis bases, on the other hand, can facilitate higher dimensionality through π-π interactions, as observed in the complex with 1,10-phenanthroline, where a 3D chiral supramolecular framework is formed. []

Q6: What are some potential applications of 4,5-DCPA and its derivatives?

A6: 4,5-DCPA derivatives, particularly its dithiophthalide derivatives, show promise in photovoltaic applications due to their light-harvesting properties, ease of processability, and low band gaps, leading to photoinduced charge generation. [] Additionally, 4,5-DCPA-based chitin derivatives have been explored for their potential in Schottky diodes with photodiode characteristics. []

Q7: Are there any applications of 4,5-DCPA in coordination chemistry?

A7: Yes, 4,5-DCPA serves as a bridging ligand in the synthesis of coordination polymers. For example, it forms a layered Zn(II) coordination polymer with a mixed ligand system incorporating 4,4'-diphthalhydrazidatoketone hydrazone and hydrazine. [] Furthermore, it is used to build Co(II) and Cd(II) coordination complexes with varied N-donor ligands, showcasing its versatility in constructing diverse architectures. []

Q8: What interesting luminescent properties have been observed in 4,5-DCPA-based materials?

A8: Research on 4,5-DCPA-based coordination polymers, specifically those incorporating lanthanide ions, reveals promising luminescent properties. [] These materials exhibit high thermal stability and interesting luminescence tunability, with some displaying insensitivity to water coordination and significant optical dilution effects. [] Notably, [Sm0.04La1.96(dcpa)3(H2O)] exhibits one of the highest overall quantum yields reported for a Sm3+-based coordination compound. []

Q9: What is the role of computational chemistry in understanding 4,5-DCPA and its derivatives?

A9: While the provided research doesn't delve deeply into computational studies, it emphasizes the importance of exploring the use of simulations, calculations, and QSAR models to understand the structure-activity relationships of 4,5-DCPA and its derivatives. [, ] Further computational investigations could provide insights into the compound's interactions with biological systems and guide the development of new derivatives with tailored properties.

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